Suberic anhydride

Catalog No.
S1550345
CAS No.
10521-06-9
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suberic anhydride

CAS Number

10521-06-9

Product Name

Suberic anhydride

IUPAC Name

oxonane-2,9-dione

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2

InChI Key

RMIBXGXWMDCYEK-UHFFFAOYSA-N

SMILES

C1CCCC(=O)OC(=O)CC1

Canonical SMILES

C1CCCC(=O)OC(=O)CC1

Synthesis of Biodegradable Polymers:

Suberic anhydride plays a crucial role in synthesizing biodegradable polymers due to its unique properties. Its bifunctional nature, with two carboxylic acid groups, allows it to readily react with dihydric alcohols, forming ester linkages. These linkages create the backbone of various biodegradable polyesters, such as poly(butylene succinate) (PBS). PBS exhibits excellent biodegradability and biocompatibility, making it a valuable material for biomedical applications like drug delivery systems and tissue engineering scaffolds [].

Surface Modification and Characterization:

Suberic anhydride serves as a valuable tool for surface modification and characterization in various scientific disciplines. Its ability to react with hydroxyl groups present on the surface of materials, like fatty acids and particles, enables the introduction of new functionalities. This modification process can influence properties like wettability, adhesion, and compatibility []. Additionally, suberic anhydride is used in sample preparation techniques for electron microscopy to improve the visualization of specific structures.

Suberic anhydride, with the chemical formula C8_8H12_{12}O3_3, is an organic compound classified as an anhydride derived from suberic acid. It features a structure that includes two carbonyl groups adjacent to a central carbon chain, making it a symmetrical anhydride. This compound appears as a colorless to pale yellow liquid and is known for its distinctive odor. Suberic anhydride is primarily utilized in organic synthesis as a versatile reagent due to its reactivity, particularly in nucleophilic acyl substitution reactions .

  • Hydrolysis: Reacts with water to yield suberic acid:
    C8H12O3+H2O2C4H6O4\text{C}_8\text{H}_{12}\text{O}_3+\text{H}_2\text{O}\rightarrow 2\text{C}_4\text{H}_6\text{O}_4
  • Esterification: Reacts with alcohols to form esters:
    C8H12O3+R OHC8H11O4+RCOO\text{C}_8\text{H}_{12}\text{O}_3+\text{R OH}\rightarrow \text{C}_8\text{H}_{11}\text{O}_4+\text{RCOO}^-
  • Amidation: Reacts with amines to form amides:
    C8H12O3+R NH2C8H11O3N+RCOO\text{C}_8\text{H}_{12}\text{O}_3+\text{R NH}_2\rightarrow \text{C}_8\text{H}_{11}\text{O}_3\text{N}+\text{RCOO}^-

These reactions demonstrate the compound's utility in synthesizing various derivatives, including esters and amides, through nucleophilic acyl substitution mechanisms .

Suberic anhydride exhibits biological activity, particularly as it can induce skin and eye irritation upon contact. The compound has been noted for its potential toxicity, which necessitates careful handling in laboratory settings. Additionally, it may have implications in metabolic pathways due to its structural relationship with suberic acid, which is recognized as a human metabolite .

Several methods exist for synthesizing suberic anhydride:

  • Direct Dehydration: Suberic acid can be dehydrated using acetic anhydride or phosphorus pentoxide under controlled conditions.
  • Acid Chloride Method: Suberic acid can react with thionyl chloride to form suberic acid chloride, which can then be treated with acetic anhydride to yield suberic anhydride .
  • Ozonolysis of Unsaturated Compounds: Ozonolysis of certain unsaturated fatty acids can lead to the formation of suberic acid, which can subsequently be converted into its anhydride form.

These methods highlight the compound's versatility in synthetic organic chemistry .

Suberic anhydride finds applications across various fields:

  • Chemical Synthesis: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Utilized in the modification of polymers to enhance properties such as adhesion and flexibility.
  • Bioconjugation: Acts as a coupling agent for linking biomolecules in biochemical research.

The compound's reactivity makes it valuable in creating diverse chemical products .

Studies on the interactions of suberic anhydride focus on its reactivity with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role in synthetic pathways and potential biological effects. The mechanism typically involves nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates before reverting to yield the final products through elimination of carboxylate ions .

Suberic anhydride shares structural similarities with several other compounds, particularly dicarboxylic acid derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Maleic AnhydrideUnsaturated AnhydrideReactive towards nucleophiles; used in polymer chemistry.
Phthalic AnhydrideAromatic AnhydrideUsed extensively in plasticizers and resins; has two aromatic rings.
Succinic AnhydrideShort-chain AnhydrideLess sterically hindered; used in pharmaceuticals and food additives.

Uniqueness of Suberic Anhydride: Unlike maleic or phthalic anhydrides, which are more reactive due to their unsaturated nature or aromatic systems, suberic anhydride's symmetrical structure provides distinct sterics that influence its reactivity profile in synthesis and applications .

Suberic anhydride undergoes nucleophilic acyl substitution reactions through a characteristic addition-elimination mechanism, consistent with the general reactivity patterns observed for anhydrides [1] [2]. The compound exhibits high electrophilicity due to the presence of two carbonyl carbons that are activated by the electron-withdrawing effect of the adjacent anhydride oxygen [3]. This electrophilic character positions suberic anhydride as moderately reactive in the hierarchy of carboxylic acid derivatives, being less reactive than acid chlorides but significantly more reactive than esters or amides [4].

The mechanistic pathway follows a well-established two-step process. Initially, the nucleophile attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate [5]. This addition step is followed by the elimination of the carboxylate leaving group, which serves as a good leaving group due to its ability to stabilize the negative charge through resonance [2] [6]. The overall process results in the replacement of the carboxylate moiety with the incoming nucleophile, yielding the substitution product along with a carboxylic acid byproduct [7].

The reactivity of suberic anhydride toward different nucleophiles varies considerably based on nucleophile strength and basicity. Water and hydroxide ions represent highly reactive nucleophiles that rapidly hydrolyze the anhydride to form carboxylic acids [8] [9]. Primary and secondary alcohols react at moderate rates in the presence of pyridine as a solvent and base, producing the corresponding esters [8] [10]. Amine nucleophiles demonstrate particularly high reactivity, with primary amines forming amides more rapidly than secondary amines due to reduced steric hindrance [11] [12] [13].

Nucleophile TypeProduct TypeReaction RateTypical Conditions
Water (H₂O)Carboxylic AcidFastRoom temperature, neutral pH
Primary Alcohols (ROH)EsterModerateRoom temperature, pyridine solvent
Primary Amines (RNH₂)AmideFastRoom temperature, excess amine
Secondary Amines (R₂NH)AmideModerateRoom temperature, excess amine
Hydroxide Ion (OH⁻)Carboxylate SaltVery FastRoom temperature, aqueous base

Ring-Opening Reactions with Amines and Alcohols

Ring-opening reactions represent a crucial class of transformations for suberic anhydride, particularly in polymer synthesis and materials science applications . When suberic anhydride reacts with primary amines, the process involves nucleophilic attack at one of the carbonyl centers, leading to ring opening and formation of an amide bond with a terminal carboxylic acid group [15]. This reaction proceeds through the standard nucleophilic acyl substitution mechanism but results in a linear product rather than simple substitution.

The reaction with alcohols follows a similar pathway, where the alcohol oxygen attacks the electrophilic carbonyl carbon [8] [10]. The ring-opening process with alcohols typically requires the presence of a base such as pyridine to facilitate proton transfers and improve reaction rates [16]. The mechanism involves initial nucleophilic attack, formation of a tetrahedral intermediate, and subsequent ring opening with proton transfer steps [17] [18].

Experimental studies have demonstrated that the regioselectivity of ring-opening reactions depends on the substitution pattern around the anhydride ring and the nature of the nucleophile [19]. For suberic anhydride, which possesses a symmetric structure, both carbonyl centers exhibit similar reactivity, leading to statistical attack at either position . However, steric factors can influence the reaction pathway when bulky nucleophiles are employed.

The kinetics of ring-opening reactions with amines have been extensively studied using computational methods [20]. Density functional theory calculations at the B3LYP/6-31G(d) level revealed that the concerted mechanism exhibits lower activation energies compared to stepwise pathways [20]. The activation barriers for aminolysis reactions range from approximately 12-20 kcal/mol, depending on the amine structure and reaction conditions [20].

Polymerization Kinetics and Side Reactions

Suberic anhydride participates in various polymerization processes, serving as a monomer for the synthesis of polyanhydrides and polyesters [21] [22]. The polymerization kinetics follow characteristic patterns of step-growth polymerization, where the reaction rate depends on the concentration of both reactive end groups [23]. For polyanhydride formation, suberic anhydride undergoes melt polycondensation at elevated temperatures, typically in the range of 180-220°C [24].

The kinetic behavior of suberic anhydride polymerization exhibits second-order overall kinetics, being first-order with respect to each reactant [22]. The activation energy for polymerization processes ranges from 70-100 kJ/mol, depending on the specific reaction conditions and the nature of the co-monomer [25]. Temperature plays a crucial role in controlling the polymerization rate, with higher temperatures leading to increased reaction rates but also potential side reactions.

Polymerization SystemTemperature Range (°C)Kinetic OrderActivation Energy (kJ/mol)
Suberic Anhydride + Diols150-200Second order overall75-85
Suberic Anhydride + Diamines120-180Second order overall70-80
Anhydride-Epoxide Copolymerization100-150First order in each monomer60-70

Side reactions during polymerization include thermal degradation of the anhydride groups and potential cyclization reactions [21]. At temperatures above 200°C, decomposition becomes significant, leading to the formation of volatile byproducts and reduction in molecular weight [26]. Hydrolysis reactions can also occur in the presence of moisture, converting anhydride groups to carboxylic acids and disrupting the polymerization process [27].

Ring-opening alternating copolymerization between suberic anhydride and epoxides represents an important synthetic route for the preparation of polyesters [28] [29]. These reactions typically proceed through a zinc-catalyzed mechanism with high alternating selectivity (>99%) [29]. The polymerization kinetics are controlled by the ring-opening of the epoxide by the carboxylate chain end, making this step rate-determining [28].

Computational Modeling of Reaction Trajectories

Computational modeling has provided valuable insights into the reaction mechanisms and energetics of suberic anhydride transformations [30] [31]. Density functional theory calculations have been extensively employed to study the electronic structure, transition states, and reaction pathways [32] [33]. The most commonly used computational methods include B3LYP functional with 6-31G** or 6-311++G(d,p) basis sets, which provide reliable geometries and energetics for anhydride systems [31] [34].

Molecular mechanics calculations using the MM2 force field have been applied to study conformational preferences and crystal packing effects [35] [31]. These studies revealed that suberic anhydride can adopt multiple conformations due to the flexibility of the alkyl chain, with the most stable conformations being those that minimize steric interactions between the anhydride groups and the alkyl chain [34].

Transition state calculations using density functional theory have elucidated the detailed mechanisms of nucleophilic attack [36]. The computed activation barriers for hydrolysis reactions range from 25-35 kcal/mol, consistent with experimental observations [37]. The transition states exhibit partial bond formation between the nucleophile and the carbonyl carbon, with simultaneous weakening of the C-O bonds in the anhydride ring [37].

Computational MethodApplicationTypical ResultsAccuracy Level
DFT (B3LYP/6-31G**)Ground state optimizationGeometries, energiesHigh
MM2Conformational analysisPreferred conformationsModerate
MP2/6-311++G(d,p)High-level energeticsAccurate electronic energiesVery high
Austin Method (AM1)Transition state calculationsActivation barriersModerate

Molecular dynamics simulations have provided insights into the dynamic behavior of suberic anhydride in solution and solid phases [38]. These studies revealed the temperature-dependent conformational changes and the effects of solvation on reaction kinetics [39]. The simulations showed that suberic anhydride exhibits considerable conformational flexibility in solution, with rapid interconversion between different rotamers [38].

Advanced computational approaches, including implicit solvation models and hybrid quantum mechanical/molecular mechanical methods, have been employed to study reactions in realistic environments [40] [41]. These calculations have provided more accurate descriptions of reaction energetics in solution and have helped explain solvent effects on reaction rates and selectivity [32].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Suberic anhydride

Dates

Last modified: 08-15-2023
Herman et al Histone deacetylase inhibitors reverse gene silencing in Friedreich s ataxia Nchembio815

Explore Compound Types